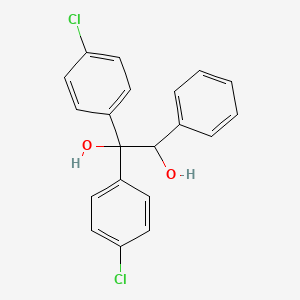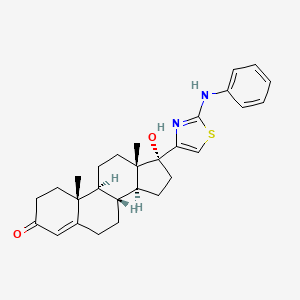
17-beta-(2-Anilino-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-beta-(2-Anilino-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one is a synthetic steroidal compound. It is characterized by the presence of an anilino-thiazolyl group attached to the steroid backbone. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-beta-(2-Anilino-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable aniline derivative with a thioamide under acidic conditions.
Attachment to the Steroid Backbone: The synthesized thiazole is then attached to the steroid backbone through a series of reactions, including halogenation and nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
17-beta-(2-Anilino-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 17-alpha position can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the steroid backbone or the thiazole ring.
Substitution: The anilino group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include modified steroids with altered functional groups, which can have different biological activities and properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 17-beta-(2-Anilino-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one is used as a precursor for the synthesis of other steroidal compounds. It serves as a model compound for studying the reactivity of steroidal thiazoles.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may interact with various enzymes and receptors, influencing cell signaling pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may have anti-inflammatory, anti-cancer, or hormone-modulating effects.
Industry
In the industrial sector, this compound can be used in the development of pharmaceuticals and other biologically active substances. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 17-beta-(2-Anilino-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one involves its interaction with specific molecular targets, such as steroid receptors or enzymes. The anilino-thiazolyl group may enhance its binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 17-beta-(2-Anilino-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one
- Androst-4-ene-3,11-dione, 17-beta-(2-anilino-4-thiazolyl)-17-alpha-hydroxy-
- (8S,9S,10R,13S,14S,17S)-17-[2-(Anilino)-1,3-thiazol-4-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Uniqueness
This compound is unique due to the specific positioning of the anilino-thiazolyl group and the hydroxyl group at the 17-alpha position. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
96274-83-8 |
|---|---|
Fórmula molecular |
C28H34N2O2S |
Peso molecular |
462.6 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S,17R)-17-(2-anilino-1,3-thiazol-4-yl)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H34N2O2S/c1-26-13-10-20(31)16-18(26)8-9-21-22(26)11-14-27(2)23(21)12-15-28(27,32)24-17-33-25(30-24)29-19-6-4-3-5-7-19/h3-7,16-17,21-23,32H,8-15H2,1-2H3,(H,29,30)/t21-,22+,23+,26+,27+,28+/m1/s1 |
Clave InChI |
RFJZAJJEWHQQOL-FPDMQFDYSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C5=CSC(=N5)NC6=CC=CC=C6)O)C |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C5=CSC(=N5)NC6=CC=CC=C6)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R,4S,5R,6S)-4-methyl-7-methylidenetricyclo[4.3.2.01,5]undecane-2,5-diol](/img/structure/B13791931.png)
![carbanide;chloroiridium(2+);4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]benzene-5-ide-1-carbonitrile;1,2,3,4,5-pentamethylcyclopentane](/img/structure/B13791950.png)
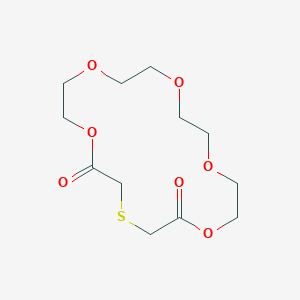
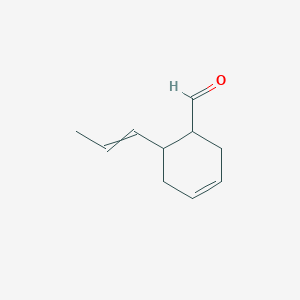
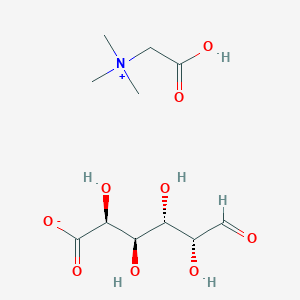

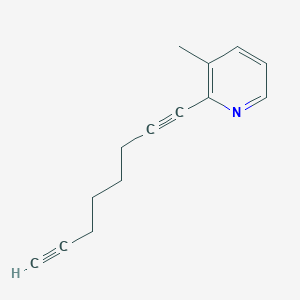
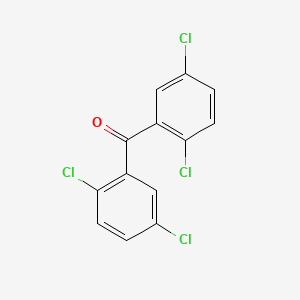
![4-[(4-Nitrophenyl)methanesulfonyl]morpholine](/img/structure/B13791988.png)

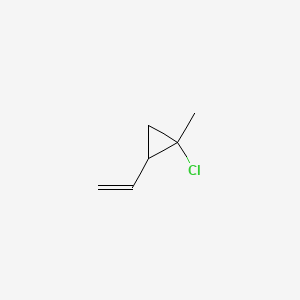
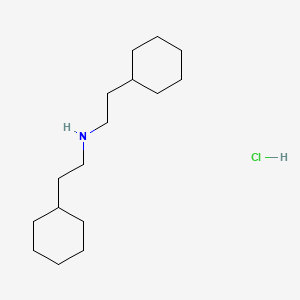
![2-[(4-Methylphenyl)methyl-nitroso-amino]acetic acid](/img/structure/B13792021.png)
